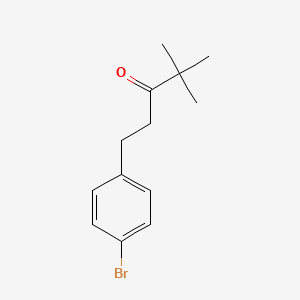
1-(4-Bromophenyl)-4,4-dimethylpentan-3-one
説明
1-(4-Bromophenyl)-4,4-dimethylpentan-3-one, also known as 4-bromo-1-methyl-4-pentanone, is a synthetic organic compound with a range of applications in the fields of pharmaceuticals, materials science, and biochemistry. It is a colorless liquid with a sweet, pungent odor and a boiling point of 177°C. This compound has been studied for its potential use in the synthesis of various organic compounds and its ability to act as an inhibitor of enzymes and receptors.
科学的研究の応用
Synthesis and Crystal Structure
- The compound has been utilized in the synthesis of complex organic structures. For instance, Xiang (2009) synthesized a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, which demonstrated interesting crystallographic properties such as a distorted boat conformation of the pyridine ring and a half-chair conformation of another six-membered ring, showcasing its potential in the study of molecular geometry and intermolecular interactions (Xiang, 2009).
Cytotoxic Evaluation
- Research by Dimmock et al. (1995) explored the cytotoxic effects of mesna adducts of similar compounds. They found that these adducts had similar activity towards P388 cells and human tumor cell lines compared to precursor enones, indicating potential in cancer research (Dimmock et al., 1995).
Comparative Studies in Organic Chemistry
- Bailey, Mealy, and Wiberg (2002) conducted a comparative study of anionic and radical cyclization for the preparation of 1,3-dimethylindans using substrates related to 1-(4-Bromophenyl)-4,4-dimethylpentan-3-one. Their research contributes to understanding the selectivity and efficiency of different cyclization methods in organic synthesis (Bailey, Mealy, & Wiberg, 2002).
Molecular Structure and Spectral Investigation
- A study by Asiri et al. (2016) on a similar compound, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, provided insights into molecular structure and spectral properties. This research is significant for understanding the electronic and optical properties of such compounds (Asiri et al., 2016).
Conformational Analysis in Chemistry
- Göttlich, Schopfer, Stahl, and Hoffmann (1997) examined 3,5-Dimethylhexene Derivatives, subunits of polyketide derived natural products, which are structurally related to this compound. Their research contributes to the understanding of conformational analysis in organic compounds (Göttlich et al., 1997).
Applications in Antifungal Research
- Buchta et al. (2004) explored the in vitro activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones, which have structural similarities to this compound, against common and emerging yeasts and molds. This research suggests potential applications in developing antifungal agents (Buchta et al., 2004).
Electrophilic Cyclization Studies
- Sniady, Morreale, and Dembinski (2007) investigated electrophilic cyclization using N-Iodosuccinimide, which involved compounds related to this compound. This research provides valuable insights into the synthesis of complex organic structures (Sniady, Morreale, & Dembinski, 2007).
特性
IUPAC Name |
1-(4-bromophenyl)-4,4-dimethylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8H,6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISHQVCAWSFGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




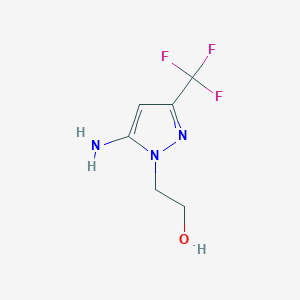
![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)

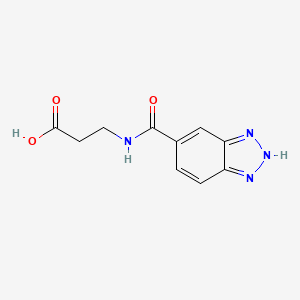
![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)
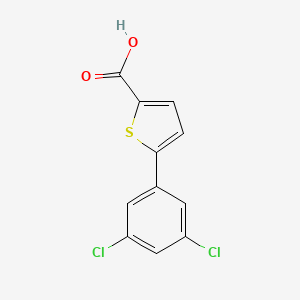
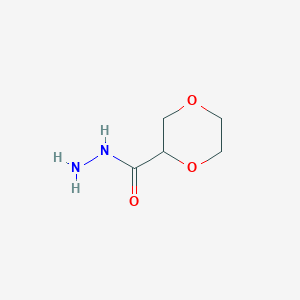
![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517805.png)

![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)


